Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide
Overview
Description
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, also known as this compound, is a useful research compound. Its molecular formula is C80H94CaF2N6O16 and its molecular weight is 1473.733. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Potential
Research has demonstrated the potential antineoplastic (anticancer) properties of compounds structurally related to the calcium bisphosphonate described. These compounds show promising cytotoxic properties, often more potent than contemporary anticancer drugs, with significant tumor-selective toxicity. They act through mechanisms such as apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Their antimalarial and antimycobacterial properties have also been observed, alongside positive characteristics in short-term toxicity studies in mice, suggesting their further evaluation as candidate antineoplastic drugs (Hossain et al., 2020).
Bone Disease Treatment
Bisphosphonates, including compounds with structural similarities to the calcium bisphosphonate , have been extensively reviewed for their role in treating various bone diseases. These diseases include Paget's disease, osteoporosis, bone metastases, and other conditions requiring the inhibition of bone resorption. Bisphosphonates bind to bone hydroxyapatite, inhibiting osteoclast-mediated bone resorption. They are considered the treatment of choice for various bone-related diseases due to their ability to reduce bone pain, improve mobility, and potentially lower the risk of fractures. Despite their benefits, they are associated with complex multifactorial processes requiring careful patient monitoring (Plosker & Goa, 1994; Fitton & McTavish, 1991).
Environmental and Occupational Exposures
The compound's structural analogs, such as bisphenol A (BPA), have been studied for their environmental and occupational exposure effects. BPA, for instance, is known for its ability to interfere with or mimic estrogenic hormones, raising concerns about its impact on reproductive organs and behavior. Such studies highlight the importance of assessing exposure levels and potential health effects in occupationally exposed individuals and the general population, emphasizing the need for ongoing research and regulatory assessment (Ribeiro et al., 2017).
Novel Drug Delivery Systems
Innovations in drug delivery systems for bisphosphonates, which share a functional group with the compound , have been explored to optimize their therapeutic efficacy, especially in orthopedic therapy. These systems aim to improve bioavailability and minimize side effects associated with conventional administration routes. Advances in controlled release and targeting of bisphosphonates through such delivery systems are crucial for enhancing their clinical application in treating osteoporosis, bone voids, inflammation, and other bone-related conditions (Su et al., 2011).
Mechanism of Action
Remember, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a powerful tool in the fight against dyslipidemia and related cardiovascular disorders. Its intricate dance with HMG-CoA reductase keeps our hearts humming along! 🌟 . If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
calcium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H48FN3O8.Ca/c2*1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h2*3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;;+2/p-2/t2*30-,31-,32-,33-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKLOGGRFIZAH-WGRAOLKJSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H94CaF2N6O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747056 | |
Record name | Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-87-5 | |
Record name | Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic Acid Calcium Salt; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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